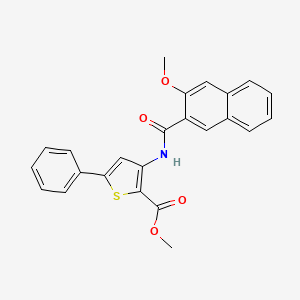

methyl 3-(3-methoxynaphthalene-2-amido)-5-phenylthiophene-2-carboxylate

Descripción

Methyl 3-(3-methoxynaphthalene-2-amido)-5-phenylthiophene-2-carboxylate is a thiophene-based derivative characterized by a methoxynaphthalene substituent at the 3-position and a phenyl group at the 5-position of the thiophene ring. The compound’s structure includes a methyl ester group at the 2-carboxylate position, which enhances its stability and influences its solubility in organic solvents.

Propiedades

IUPAC Name |

methyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4S/c1-28-20-13-17-11-7-6-10-16(17)12-18(20)23(26)25-19-14-21(15-8-4-3-5-9-15)30-22(19)24(27)29-2/h3-14H,1-2H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHYEPDNGZKXOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(SC(=C3)C4=CC=CC=C4)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-methoxynaphthalene-2-amido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Methoxynaphthalene Amide: This step involves the reaction of 3-methoxynaphthalene-2-carboxylic acid with an amine to form the corresponding amide.

Thiophene Ring Formation: The amide is then reacted with a thiophene derivative under specific conditions to form the thiophene ring.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(3-methoxynaphthalene-2-amido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Methyl 3-(3-methoxynaphthalene-2-amido)-5-phenylthiophene-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of methyl 3-(3-methoxynaphthalene-2-amido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The methoxynaphthalene group in the target compound is electron-donating, which may increase electron density on the thiophene ring compared to electron-withdrawing groups like nitro (in C₁₉H₁₄N₂O₅S) or sulfonyl (in C₂₀H₁₆FNO₅S₂). This difference could influence reactivity in cross-coupling reactions or binding affinity in biological targets .

- Steric Effects: The bulkier naphthalene substituent may reduce solubility in polar solvents compared to smaller groups like fluorobenzamido (C₁₉H₁₄FNO₃S) .

- Biological Activity: Fluorinated analogs (e.g., C₁₉H₁₄FNO₃S) are often prioritized in drug discovery due to improved metabolic stability and membrane permeability .

Challenges :

- The methoxynaphthalene group’s steric bulk may require optimized coupling conditions (e.g., palladium catalysts with bulky ligands) to avoid side reactions .

Physicochemical Properties

Limited data are available for the target compound, but comparisons can be inferred:

- Melting Points: Analogs like methyl 3-(4-fluorobenzamido)-5-phenylthiophene-2-carboxylate lack reported melting points, whereas Example 62 in shows a melting point of 227–230°C for a structurally complex chromenone derivative .

- Solubility: Methyl esters generally exhibit moderate solubility in dichloromethane and dimethyl sulfoxide (DMSO), as noted in and .

Actividad Biológica

Methyl 3-(3-methoxynaphthalene-2-amido)-5-phenylthiophene-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a thiophene ring, a naphthalene moiety, and an amide functional group. The molecular formula is , and its structure can be depicted as follows:

Research indicates that methyl 3-(3-methoxynaphthalene-2-amido)-5-phenylthiophene-2-carboxylate exhibits several mechanisms of action:

- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cell lines. Studies have demonstrated that it can induce apoptosis (programmed cell death) in various cancer types by affecting cell cycle regulation and promoting oxidative stress.

- VEGFR Inhibition : It has been reported to inhibit vascular endothelial growth factor receptor (VEGFR) signaling pathways, which are crucial for tumor angiogenesis. This inhibition can potentially reduce tumor growth and metastasis.

- Antioxidant Properties : The compound also exhibits antioxidant activity, which can protect cells from oxidative damage, a common contributor to cancer progression.

In Vitro Studies

A series of in vitro assays have evaluated the biological activity of methyl 3-(3-methoxynaphthalene-2-amido)-5-phenylthiophene-2-carboxylate against various cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism Observed |

|---|---|---|

| A549 (Lung Cancer) | 1.48 | Induction of apoptosis |

| NCI-H23 (Lung Cancer) | 0.49 | VEGFR inhibition |

| MCF-7 (Breast Cancer) | 10.5 | Cell cycle arrest |

These results indicate that the compound exhibits potent anticancer activity with IC50 values comparable to established chemotherapeutic agents.

Case Studies

-

Case Study on Lung Cancer : In a study involving A549 and NCI-H23 cell lines, methyl 3-(3-methoxynaphthalene-2-amido)-5-phenylthiophene-2-carboxylate was found to significantly reduce cell viability. The study utilized MTT assays to measure cell proliferation and Annexin V staining to assess apoptosis rates.

- Results showed that treatment with the compound resulted in over 40% apoptosis in A549 cells, highlighting its potential as an effective therapeutic agent against non-small cell lung carcinoma.

- Breast Cancer Research : Another study focused on MCF-7 cells demonstrated that the compound could induce G1 phase arrest, leading to decreased proliferation rates. The findings suggest that it may serve as a novel agent for treating hormone-responsive breast cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.